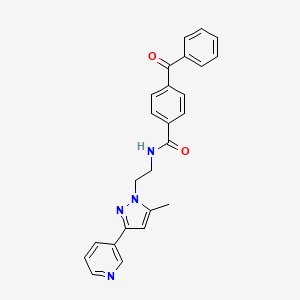![molecular formula C15H29N3O3 B2504668 tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate CAS No. 652138-87-9](/img/structure/B2504668.png)
tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate is a useful research compound. Its molecular formula is C15H29N3O3 and its molecular weight is 299.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Chemical Applications
- The compound is crucial in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. This process involves an iodolactamization step for synthesizing highly functionalized derivatives (Campbell et al., 2009).
- The compound serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), through a rapid synthetic method established for its efficient production (Zhao et al., 2017).
Role in the Synthesis of Factor Xa Inhibitors
- It has been utilized in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, acting as key intermediates for synthesizing factor Xa inhibitors. This includes a process that controls stereochemistry via Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).
Intermediate for Carbocyclic Analogs
- This compound is significant as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleotide analog synthesis (Ober et al., 2004).
Organic Synthesis and Catalysis
- It has been studied in the context of organic synthesis and catalysis, particularly in the DMAP-catalyzed acetylation of alcohols. This research contributes to understanding nucleophilic catalysis mechanisms in organic chemistry (Xu et al., 2005).
Development of Vitamin Biotin
- The tert-butyl derivative is also a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in metabolic cycles. This synthesis from L-cystine highlights its application in vitamin and nutritional research (Qin et al., 2014).
Other Applications
- It's used in the preparation of various analogs and derivatives for chemical and pharmaceutical research, demonstrating its versatility in synthetic chemistry across different domains (Various Authors).
Safety and Hazards
Wirkmechanismus
In the context of amino acids and peptides, the tert-butoxycarbonyl (Boc) group is often used for protection during synthesis . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated beneficial effects due to its low viscosity and high thermal stability .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[[2-(dimethylamino)acetyl]amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16-13(19)10-18(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOPMTLREPZUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504590.png)


![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)



![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504602.png)
![2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2504604.png)
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

